molecular formula C18H16N2O4S2 B2804245 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034254-89-0

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2804245
CAS No.: 2034254-89-0
M. Wt: 388.46
InChI Key: ULJRDLIMOYFRIZ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds, including variants of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds exhibited significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).

Synthesis Methods

Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, closely related to the compound . This synthesis method highlights the chemical versatility and potential for producing various related sulfonamide compounds (Rozentsveig et al., 2013).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) conducted a theoretical investigation on the reactivity of sulfonamides, including those similar to this compound, as potential antimalarial agents and as drugs for COVID-19. The study included computational calculations and molecular docking studies, demonstrating the versatility of such compounds in addressing different diseases (Fahim & Ismael, 2021).

Fluorescent Probe Applications

Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide structure for the discrimination of thiophenols over aliphatic thiols. This highlights the potential of such compounds in chemical sensing and environmental monitoring applications (Wang et al., 2012).

Antibacterial Properties

Abbasi et al. (2016) researched the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. Their results showed potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating the relevance of these compounds in developing new antibacterial agents (Abbasi et al., 2016).

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,14-5-6-15-16(11-14)24-9-8-23-15)20-12-13-3-1-7-19-18(13)17-4-2-10-25-17/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRDLIMOYFRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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